molecular formula C15H20O2 B13570360 1-(2-Isopropylphenyl)cyclopentane-1-carboxylic acid

1-(2-Isopropylphenyl)cyclopentane-1-carboxylic acid

Cat. No.: B13570360
M. Wt: 232.32 g/mol
InChI Key: STZGROWARNLXAW-UHFFFAOYSA-N
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Description

1-(2-Isopropylphenyl)cyclopentane-1-carboxylic acid is an organic compound that features a cyclopentane ring substituted with a carboxylic acid group and a 2-isopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Isopropylphenyl)cyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the palladium-catalyzed hydrocarboxylation of cyclopentene with carbon monoxide and water . Another method includes the base-induced ring contraction of 2-chlorocyclohexanone to yield methyl cyclopentanecarboxylate, which can then be hydrolyzed to the carboxylic acid .

Industrial Production Methods

Industrial production of this compound typically employs the palladium-catalyzed hydrocarboxylation method due to its efficiency and scalability. This process involves high-pressure and high-temperature conditions to facilitate the reaction between cyclopentene, carbon monoxide, and water, producing the desired carboxylic acid.

Chemical Reactions Analysis

Types of Reactions

1-(2-Isopropylphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(2-Isopropylphenyl)cyclopentane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Isopropylphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Isopropylphenyl)cyclopentane-1-carboxylic acid is unique due to the presence of the 2-isopropylphenyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

1-(2-propan-2-ylphenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C15H20O2/c1-11(2)12-7-3-4-8-13(12)15(14(16)17)9-5-6-10-15/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,16,17)

InChI Key

STZGROWARNLXAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C2(CCCC2)C(=O)O

Origin of Product

United States

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